2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C15H12N2O. It is known for its unique structure, which includes an imidazo[1,2-a]pyridine core substituted with a methyl group at the 2-position, a phenyl group at the 6-position, and an aldehyde group at the 3-position.
Mechanism of Action
Target of Action
It’s known that similar compounds interact with various enzymes and proteins, influencing cellular processes .
Mode of Action
It’s suggested that it might form stable electron-rich complexes with transition metals, especially copper, that can efficiently catalyze certain reactions .
Biochemical Pathways
Related compounds have been shown to induce changes in jak/stat and mapk pathways related to inflammation, diabetes, and cancer .
Pharmacokinetics
Similar compounds are known to undergo metabolic activation involving cytochrome p450 enzymes .
Result of Action
It’s suggested that it exhibits high biological and pharmaceutical activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde . For instance, the presence of certain metals can enhance its catalytic activity .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyridines can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at temperatures between 2-8°C .
Metabolic Pathways
Related compounds have been shown to be involved in various metabolic pathways .
Transport and Distribution
Related compounds have been shown to interact with various transporters and binding proteins .
Subcellular Localization
Related compounds have been shown to be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with benzyl halides or benzyltosylates in the presence of isocyanides. This one-pot synthesis approach is efficient and yields the desired imidazo[1,2-a]pyridine derivatives .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar cyclization reactions with optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo substitution reactions at the phenyl or imidazo[1,2-a]pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: 2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-methanol.
Substitution: Depending on the substituents introduced, various substituted derivatives can be formed.
Scientific Research Applications
2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized molecules
Comparison with Similar Compounds
- 6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
- 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
- 6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid
Comparison: 2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
2-methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11-14(10-18)17-9-13(7-8-15(17)16-11)12-5-3-2-4-6-12/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVINHAAQVOEACY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)C3=CC=CC=C3)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201201154 | |
Record name | 2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201201154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728864-59-3 | |
Record name | 2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=728864-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201201154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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